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Compound of Interest

Compound Name: 2,6-Dimethoxy-beta-nitrostyrene

CAS No.: 149488-96-0

Cat. No.: B584064 Get Quote

Executive Summary
In the landscape of substituted nitrostyrenes, 2,6-dimethoxy-β-nitrostyrene (2,6-DMN)

represents a distinct structural anomaly compared to its widely utilized isomers (e.g., 3,4-

dimethoxy-β-nitrostyrene).[1] While the latter exhibits planar conjugation and high reactivity as

a Michael acceptor, the 2,6-DMN scaffold is defined by steric inhibition of resonance. The

methoxy groups at the ortho positions force the nitrovinyl side chain out of planarity with the

phenyl ring, fundamentally altering its spectroscopic signature, reactivity profile, and

pharmacological potential.[1]

This guide provides a rigorous structural analysis of 2,6-DMN derivatives, comparing their

performance and physicochemical properties against planar alternatives. It is designed to

assist medicinal chemists in validating this scaffold for downstream applications, such as the

synthesis of sterically crowded phenethylamines or novel tyrosine kinase inhibitors.[1]

Synthesis & Experimental Protocols
The synthesis of 2,6-DMN requires modified Henry Reaction conditions to overcome the steric

hindrance at the aldehyde carbonyl carbon.[1]
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Protocol: Ammonium Acetate-Catalyzed Nitroaldol
Condensation
Objective: Synthesis of high-purity 2,6-dimethoxy-β-nitrostyrene.

Reagents:

2,6-Dimethoxybenzaldehyde (1.0 eq)[1]

Nitromethane (solvent/reactant, 10.0 eq)[1]

Ammonium Acetate (0.5 eq)[1]

Glacial Acetic Acid (Catalytic, 0.1 eq)[1]

Workflow:

Dissolution: Dissolve 2,6-dimethoxybenzaldehyde in excess nitromethane.

Catalysis: Add ammonium acetate and acetic acid.

Reflux: Heat to mild reflux (100°C) for 4–6 hours. Note: 2,6-isomers require longer reaction

times than 3,4-isomers (typically 1-2 hours) due to steric blocking of the nucleophilic attack.

Work-up: Cool to room temperature. The product often precipitates as yellow/orange

needles.[1]

Purification: Recrystallize from boiling isopropanol (IPA) to remove unreacted aldehyde.

Diagram: Synthetic Logic & Steric Challenges
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Caption: Logic flow of the Henry reaction highlighting the kinetic barrier introduced by 2,6-

methoxy substitution.

Comparative Structural Characterization
The defining feature of 2,6-DMN is the torsion angle between the phenyl ring and the nitrovinyl

group.[1]

A. Crystallography & Conformational Analysis
In planar analogs (e.g., 3,4-DMN), the torsion angle is near 0°, maximizing

-orbital overlap. In 2,6-DMN, the van der Waals radius of the methoxy oxygen (1.52 Å) clashes
with the vinylic proton (or nitro group), forcing a rotation of 60°–90°.[1]

Feature
3,4-Dimethoxy-β-
nitrostyrene

2,6-Dimethoxy-β-
nitrostyrene

Geometry Planar (Conjugated) Twisted (Non-planar)

Torsion Angle < 5°
~65°–90° (Predicted based on

2,4,6-analog data)

Electronic State
Extended

-system
Steric Inhibition of Resonance

Color Deep Orange/Red
Pale Yellow (Hypsochromic

Shift)

B. NMR Spectroscopy Comparison ( H NMR)
The loss of planarity drastically affects the chemical shift (

) of the vinylic protons due to the reduction in anisotropic deshielding from the phenyl ring.[1]

Comparative

H NMR Data (CDCl
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, 400 MHz):

Proton Position
3,4-Dimethoxy
(Planar)

2,6-Dimethoxy
(Twisted)

Mechanistic
Explanation

-Vinylic H

7.95 ppm (d,

Hz)

7.50–7.70 ppm (d,

Hz)

Loss of conjugation

reduces deshielding

effect of the ring

current.[1]

-Vinylic H

7.55 ppm (d,

Hz)

7.80–8.00 ppm (d,

Hz)

Proximity to 2,6-

methoxy oxygens

causes local

deshielding despite

twist.

Coupling (

)
~13.5 Hz (Trans) ~13.6 Hz (Trans)

Trans-geometry is

maintained; coupling

constant is largely

unaffected by ring

twist.[1]

Note: The "2,6-effect" often results in the

-proton appearing downfield of the

-proton, an inversion of the typical nitrostyrene pattern.

C. UV-Vis Spectroscopy[1]
3,4-DMN:

nm.[1] Strong charge transfer band.[1]

2,6-DMN:

nm.[1] The "K-band" (conjugated system) is diminished or blue-shifted due to the decoupling
of the phenyl and nitrovinyl

-systems.[1]
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Performance Comparison: Reactivity & Stability
For drug development, the reactivity of the nitroalkene moiety is critical.[1] It serves as a

Michael acceptor for cysteine residues (in enzymes like PTP1B) or as a precursor for reduction.

[1]

Reactivity Profile Table[2]
Parameter

2,6-Dimethoxy-β-
nitrostyrene

3,4-Dimethoxy-β-
nitrostyrene

Implication for
Research

Michael Addition

Inhibited. Steric bulk

blocks nucleophilic

attack at the

-carbon.[1]

High. Readily reacts

with thiols/amines.

2,6-analogs may show

lower non-specific

toxicity but higher

selectivity.[1]

Reduction (to Amine)

Difficult. Requires

stronger reducing

agents (e.g., LAH) or

prolonged catalytic

hydrogenation.[1]

Standard. Readily

reduced by NaBH

/CuCl or H

/Pd-C.

Synthesis of 2,6-

phenethylamines

(e.g., mescaline

analogs) is lower

yielding.[1]

Solubility
Moderate in EtOH;

High in DCM.[1]

Low in EtOH;

Moderate in DCM.

2,6-isomers often

crystallize more easily

due to compact,

twisted packing.

Diagram: Structure-Property Relationship
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Caption: Causal link between the 2,6-substitution pattern, geometric distortion, and observed

physicochemical properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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